N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidine ring, a cyanomethyl group, and a 2-methylpent-2-enoyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide typically involves a multi-step process. One common method includes the radical cascade cyanomethylation of activated alkenes. This process involves the generation of a cyanomethyl radical from acetonitrile using di-tert-butyl peroxide (DTBP) as an initiator. The cyanomethyl radical then undergoes addition and cyclization reactions with the alkene substrate to form the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols replace the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thiazolidine derivatives with different functional groups.
Scientific Research Applications
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: This compound shares the cyanomethyl group and has been studied for its effects on plant diseases.
N-(cyanomethyl)-2-naphthalenesulfonamide: Another compound with a cyanomethyl group, used in various chemical applications.
Uniqueness
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-4-9(2)12(17)15-8-18-7-10(15)11(16)14-6-5-13/h4,10H,3,6-8H2,1-2H3,(H,14,16)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODXYWRBQCQJN-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C)\C(=O)N1CSCC1C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.